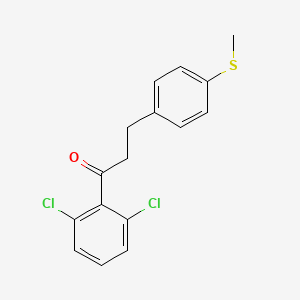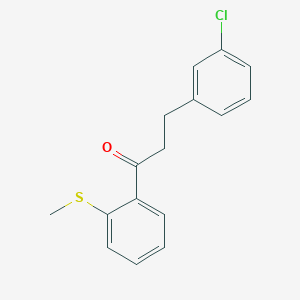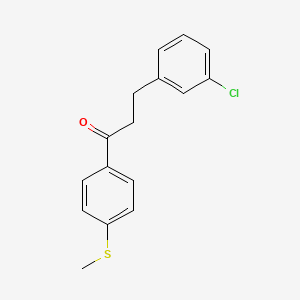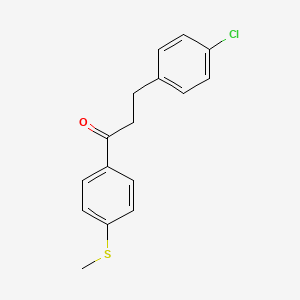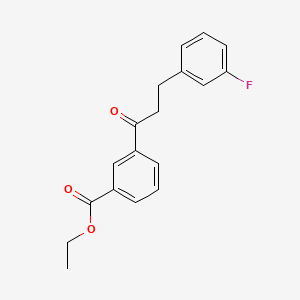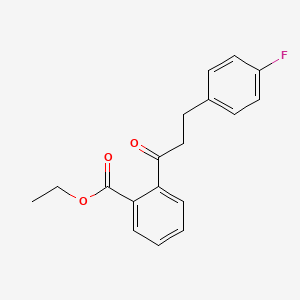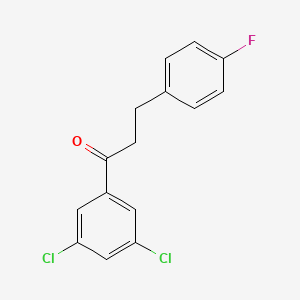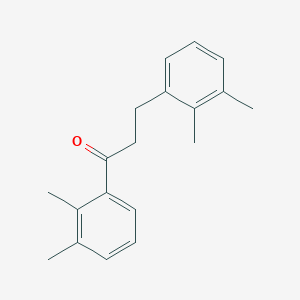
3-(3,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. For example, Grignard reagents are often used in the synthesis of alcohols .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For example, boron-catalyzed reactions have been studied in detail .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, refractive index, etc .Applications De Recherche Scientifique
Synthesis and Polymerization
- The compound has been utilized in synthesizing novel bisphenols like 4M6FDO and 4M9FDO. These bisphenols were then polymerized with other compounds to create poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers exhibited good solubility, thermal stability, low dielectric constants, and transparency, making them suitable for applications in materials science (Shang et al., 2012).
Anion Exchange Membranes
- Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups have been synthesized for use in anion exchange membranes. These membranes demonstrated high alkaline stability and good hydroxide conductivity, which are essential properties for applications in fuel cells and electrolysis (Shi et al., 2017).
Reactions with Phenols
- Studies have shown the reactivity of related compounds like 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols, which is relevant in understanding the chemical behavior and potential applications of 3-(3,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone in organic synthesis (Chandrasekhar et al., 1977).
Electroactive Polymers
- Electro-oxidative polymerization of compounds like 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) under mild conditions has been achieved, demonstrating the potential for creating electroactive polymers with desirable electronic properties (Yamamoto et al., 1992).
Optical and Dielectric Properties in Polyimide Films
- The trifluoromethyl group, as found in 3-(3,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, has been studied for its effects on the optical and dielectric properties of fluorinated polyimides. This research is significant for the development of materials with specific optical and electronic applications (Jang et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-4-12(7-11(10)2)5-6-16(21)13-8-14(18)17(20)15(19)9-13/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYDQZCNJKGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644869 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-91-4 | |
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



